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molecular formula C10H10ClN3O B8368994 6-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1,2,4-triazin-3-one

6-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1,2,4-triazin-3-one

Cat. No. B8368994
M. Wt: 223.66 g/mol
InChI Key: POPUYPFQEBUSQV-UHFFFAOYSA-N
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Patent
US06995157B2

Procedure details

68.24 g (267 mmol) of 2-(N-methyl-N-(methoxycarbonyl)-amino)-4′-chloroacetophenone hydrazone was dissolved in 400 ml of tetrahydrofuran. To this solution was added 30 ml of 20% potassium tert-butoxide in tetrahydrofuran. The resulting reaction mixture was refluxed for two hours, concentrated in vacuo, slurried in 500 ml of 50/50 diethyl ether/hexanes and filtered. The golden solid was washed with water and dried yielding 30 g of the title compound, mp 195–197° C.
Name
2-(N-methyl-N-(methoxycarbonyl)-amino)-4′-chloroacetophenone hydrazone
Quantity
68.24 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:7][C:8](=[N:16][NH2:17])[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1)[C:3](OC)=[O:4].CC(C)([O-])C.[K+]>O1CCCC1>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([C:8]2[CH2:7][N:2]([CH3:1])[C:3](=[O:4])[NH:17][N:16]=2)=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
2-(N-methyl-N-(methoxycarbonyl)-amino)-4′-chloroacetophenone hydrazone
Quantity
68.24 g
Type
reactant
Smiles
CN(C(=O)OC)CC(C1=CC=C(C=C1)Cl)=NN
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for two hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The golden solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1CN(C(NN1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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